molecular formula C13H17NO2S B8205691 rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B8205691
M. Wt: 251.35 g/mol
InChI Key: VOUOUAFQWDNCSC-QWHCGFSZSA-N
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Description

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrrole core with a benzyl group and a 1,1-dioxide functionality. Its molecular formula is C11H15NO2S, and it has a molecular weight of 225.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thieno[2,3-c]pyrrole precursor in the presence of an oxidizing agent to introduce the 1,1-dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides .

Scientific Research Applications

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyrrole derivatives with different substituents. Examples are:

Uniqueness

The uniqueness of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide lies in its specific combination of a benzyl group and a 1,1-dioxide functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3aS,6aS)-5-benzyl-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-17(16)7-6-12-9-14(10-13(12)17)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUOUAFQWDNCSC-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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